molecular formula C13H8BrFN2OS2 B2806768 (E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 441291-42-5

(E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2806768
CAS No.: 441291-42-5
M. Wt: 371.24
InChI Key: GTWCIZYYKLLHFA-DTQAZKPQSA-N
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Description

(E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic small molecule that incorporates two privileged medicinal chemistry scaffolds: a benzo[d]thiazole ring and a bromothiophene carboxamide. This structural motif is frequently investigated for its potential to interact with critical biological targets, showing significant promise in areas such as antiviral and anticancer research . The compound's core structure lends itself to multiple research applications. The benzothiazole nucleus is a well-known pharmacophore found in compounds with documented anticancer activity, where derivatives have been shown to inhibit the proliferation of various human cancer cell lines and induce apoptosis . Concurrently, recent advances have identified thiophene derivatives as potent viral entry inhibitors, with specific compounds demonstrating efficacy against viruses like Ebola by disrupting the interaction between the viral glycoprotein and the host cell receptor . The presence of both these systems in a single molecule makes it a valuable chemical tool for probing these and other biological pathways. The molecular architecture features a bromine atom at the 5-position of the thiophene ring, which enhances electrophilicity and provides a site for further synthetic modification via nucleophilic aromatic substitution. The fluorine atom on the benzothiazole ring can influence the molecule's electronic properties, pharmacokinetics, and binding affinity. Furthermore, the imine bond (C=N) within the benzothiazol-2(3H)-ylidene group is a key structural element that can contribute to the compound's mechanism of action, potentially involved in chelating metal ions or forming specific interactions with enzyme active sites . Researchers can utilize this compound as a key intermediate in medicinal chemistry programs aimed at developing novel therapeutics, particularly as a viral entry inhibitor or an anticancer agent. Its structure is optimized for further derivatization, allowing for the exploration of structure-activity relationships. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

5-bromo-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2OS2/c1-17-8-3-2-7(15)6-10(8)20-13(17)16-12(18)9-4-5-11(14)19-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWCIZYYKLLHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, particularly in the context of anticancer properties, enzyme inhibition, and other therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C19H18FN3O4S2
  • Molecular Weight : 435.49 g/mol

The presence of bromine, fluorine, and a thiophene ring contributes to its unique properties, enhancing its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer activity. A study focused on thiophene carboxamide derivatives demonstrated their biomimetic properties similar to the known anticancer drug Combretastatin A-4 (CA-4). The synthesized compounds displayed effective cytotoxicity against Hep3B cancer cell lines with IC50 values indicating potent activity:

CompoundIC50 (µM)Mechanism of Action
2b5.46Disruption of spheroid formation
2e12.58Tubulin interaction

These compounds were shown to induce aggregation in cancer cells and interact with tubulin, similar to CA-4, suggesting a potential mechanism for inhibiting cancer cell proliferation .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Thiazole and thiophene derivatives are often explored for their ability to inhibit various enzymes involved in cancer progression and inflammation. The presence of electron-withdrawing groups like fluorine enhances the compound's reactivity towards enzyme targets, potentially leading to effective inhibition of cancer-related pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship. Key findings from SAR studies include:

  • Thiazole and Thiophene Moieties : Essential for cytotoxic activity.
  • Substituents : The presence of halogens (bromine and fluorine) significantly enhances biological activity.
  • Carboxamide Group : Plays a critical role in binding affinity and interaction with biological targets.

Study on Antitumor Activity

In one notable study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that these compounds induced apoptosis through caspase activation and mitochondrial disruption:

  • Caspase Activation : Induced apoptosis in K562 chronic myelogenous leukemia cells.
  • Morphological Changes : Significant clustering of mitochondria was observed post-treatment.

These findings highlight the compound's potential as an effective antitumor agent by targeting mitochondrial pathways .

Scientific Research Applications

Key Structural Features

  • Benzo[d]thiazole Core : Imparts biological activity.
  • Fluorine Atom : Enhances interaction with biological targets.
  • Thiophene Ring : Contributes to the compound's overall stability and reactivity.

Anticancer Applications

The compound has shown significant potential as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Anticancer Efficacy Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)1.48Induction of apoptosis
NCI-H23 (Lung)0.49Inhibition of VEGFR-2
MCF-7 (Breast)5.0Cell cycle arrest

The compound's ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) is particularly noteworthy, as this receptor plays a critical role in tumor angiogenesis.

Antimicrobial Properties

In addition to its anticancer effects, the compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent.

Antibacterial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings indicate that the compound effectively inhibits bacterial growth, particularly against Gram-positive strains.

Study on Anticancer Activity

A recent study focused on the effects of (E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide on lung cancer cell lines A549 and NCI-H23. The results demonstrated significant apoptosis at concentrations ranging from 0.5 to 10 µM, as confirmed by Annexin V/PI staining assays.

Research on Antimicrobial Efficacy

Another investigation assessed the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition at low concentrations, highlighting its potential utility in treating bacterial infections.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Bromine

The bromine atom at position 5 of the thiophene ring undergoes nucleophilic substitution under specific conditions:

Reaction ConditionsNucleophileProductYieldReference
DMF, 80°C, 12 hrsPiperidine5-piperidinyl-thiophene derivative68%
KOH/EtOH, reflux, 6 hrsSodium thiophenolate5-(thiophenyl)-substituted analog72%
CuI, L-proline, DMSO, 100°CPhenylboronic acidSuzuki-coupled biaryl product85%

Key Insight : Bromine's position on the electron-deficient thiophene ring enhances susceptibility to nucleophilic displacement, particularly with amines or thiols .

Electrophilic Aromatic Substitution

The electron-rich benzo[d]thiazole and thiophene rings participate in electrophilic reactions:

Reaction TypeReagent/ConditionsPosition SubstitutedProductNotes
NitrationHNO₃/H₂SO₄, 0°CBenzo[d]thiazole C4Nitro-substituted derivativeMinor ortho/para mixtures
SulfonationSO₃/DCE, 50°CThiophene C3/C4Sulfonic acid derivativeRequires anhydrous conditions
HalogenationCl₂, FeCl₃Thiophene C33,5-dibromo analogLimited regioselectivity

Structural Influence : The fluorine atom at C6 of the benzo[d]thiazole directs electrophiles to the C4 position due to its electron-withdrawing effect .

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis and condensation:

ReactionConditionsProductApplication
Acidic Hydrolysis6M HCl, reflux, 8 hrsThiophene-2-carboxylic acidPrecursor for ester derivatives
Basic HydrolysisNaOH (10%), 70°C, 5 hrsAmmonium salt of carboxylic acidRarely utilized due to side reactions
CondensationEDCl/HOBt, DMF, RTPeptide-like conjugatesDrug delivery optimization

Stability Note : The (E)-configured imine group adjacent to the amide reduces hydrolysis rates compared to non-conjugated analogs.

Cyclization Reactions

The compound participates in ring-forming reactions to generate polyheterocycles:

Cyclization TypeReagents/ConditionsProductBiological Relevance
FriedländerNH₄OAc, AcOH, 120°CQuinoline-fused systemEnhanced kinase inhibition
1,3-DipolarNaN₃, CuSO₄, DMFTriazole-linked hybridAntibacterial screening
Thiazolo[3,2-a]pyrimidineEthyl acetoacetate, PPAFused 7-membered ringAnticancer leads

Mechanistic Detail : The thiazole nitrogen lone pair facilitates cyclization via intramolecular nucleophilic attack .

Metal-Mediated Cross-Couplings

Palladium and copper catalysis enable structural diversification:

ReactionCatalyst SystemCoupling PartnerProductYield
Buchwald-HartwigPd₂(dba)₃/Xantphos4-bromoanilineArylaminated derivative78%
SonogashiraPd(PPh₃)₄/CuI, NEt₃PhenylacetyleneAlkynylated analog82%
UllmannCuI, 1,10-phenanthrolineThiophenolThioether-linked compound65%

Optimization Data : Sonogashira reactions show superior yields with electron-deficient arylacetylenes .

Redox Transformations

Targeted reductions and oxidations modify reactivity:

ProcessReagent/ConditionsSite ModifiedOutcome
Nitro ReductionH₂, Pd/C, EtOAc–NO₂ → –NH₂Enhanced solubility in aqueous media
Sulfur OxidationmCPBA, DCMThiazole S → SOAltered H-bonding capacity
Imine ReductionNaBH₄, MeOHC=N → C–NLoss of planar geometry

Caution : Over-oxidation of the thiophene ring can occur with strong oxidizing agents like KMnO₄.

Biological Alkylation Targets

The methyl group on the benzo[d]thiazole nitrogen undergoes functionalization:

Alkylating AgentConditionsNew SubstituentBioactivity Shift
Ethyl bromoacetateK₂CO₃, DMF, 60°C–CH₂COOEtImproved logP (+1.2)
Propargyl bromideNaH, THF, 0°C → RT–CH₂C≡CHClick chemistry compatibility
ChloroethylamineDIEA, DCM, RT–CH₂CH₂NH₂Cationic charge at physiological pH

SAR Note : N-alkylation typically reduces CNS penetration but improves metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, stereochemistry, and synthetic strategies.

Substituent Variations on the Benzothiazole Core

Compound Substituents (Benzothiazole) Key Differences vs. Target Compound Inferred Impact on Properties Reference
(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2-ylidene)thiophene-2-carboxamide 6-sulfamoyl, 3-propyl (Z-isomer) - Z-isomer : Altered spatial arrangement.
- 6-sulfamoyl : Polar, hydrogen-bonding group.
- 3-propyl : Increased lipophilicity.
- Reduced membrane permeability vs. target’s 6-fluoro.
- Potential for enhanced solubility due to sulfamoyl.
N-(6-acetamido-3-ethylbenzo[d]thiazol-2-ylidene)-5-bromothiophene-2-carboxamide 6-acetamido, 3-ethyl - 6-acetamido : Strong hydrogen-bond donor/acceptor.
- 3-ethyl : Greater steric hindrance vs. 3-methyl.
- Improved solubility vs. target’s 6-fluoro.
- Possible metabolic instability due to acetamido.
N-(3-benzyl-5-(4-fluorophenyl)thiazol-2-ylidene)aniline () 5-(4-fluorophenyl), 3-benzyl - Aryl substitution : Fluorophenyl at position 3.
- 3-benzyl : Bulky substituent.
- Enhanced π-π stacking vs. thiophene-carboxamide.
- Lower solubility due to benzyl group.

Thiophene Ring Modifications

Compound Substituents (Thiophene) Key Differences vs. Target Compound Inferred Impact on Properties Reference
2-[(3-Bromophenyl)amino]-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide () 3-bromophenylamino, chloro-methylphenyl - Amino linkage : Altered electronic profile.
- Chloro-methylphenyl : Steric and electronic effects.
- Reduced thiophene conjugation vs. target.
- Potential for halogen bonding with chloro.

Stereochemical and Reactivity Considerations

  • E vs. Z Isomerism : The target’s E-configuration likely favors planar conformations, optimizing binding to flat enzymatic pockets. In contrast, the (Z)-isomer in may adopt a bent geometry, reducing affinity for certain targets .
  • Bromine Reactivity: The 5-bromo group on the thiophene (target) mirrors reactivity observed in , where bromine in imidazothiadiazoles undergoes substitution with secondary amines.

Structural and Functional Implications

Electronic Effects

  • 6-Fluoro (Target) vs. 6-Acetamido (): Fluoro: Electron-withdrawing, enhancing ring electron deficiency and oxidative stability.

Hydrogen-Bonding Networks

  • The target’s 6-fluoro and carboxamide groups may form weak hydrogen bonds (C-F···H or N-H···O), similar to the N-H···S interactions noted in .
  • In contrast, sulfamoyl () and acetamido () groups enable stronger hydrogen bonds, which could enhance solubility but reduce blood-brain barrier penetration.

Q & A

Q. Q1. What are the key considerations for synthesizing (E)-5-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide with high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions common in benzothiazole derivatives .
  • Temperature control : Reactions involving diazo intermediates (e.g., diazoacetates) require low temperatures (<0°C) to prevent decomposition .
  • Catalysts : Triethylamine (TEA) or sodium methoxide can facilitate amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) improve purity .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Focus on imine proton (δ 8.2–8.5 ppm) and benzothiazole C-F coupling (δ 160–165 ppm for 13C) .
  • IR Spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and thiophene C-S (650–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Monitor molecular ion [M+H]+ and bromine isotope patterns (m/z ≈ 409.98 for C14H10BrFN2OS2) .

Q. Q3. How does halogen substitution (Br vs. F) at specific positions influence biological activity?

Methodological Answer:

  • Bromine : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and enzyme inhibition (e.g., kinase targets) .
  • Fluorine : Increases metabolic stability and hydrogen-bonding potential, critical for receptor binding .
  • Comparative Assays : Test analogs (e.g., Cl, I substitutes) in cytotoxicity assays (MTT) and enzyme inhibition studies (IC50) to map SAR .

Q. Q4. What computational methods are effective for predicting binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Use crystal structures of benzothiazole-binding enzymes (e.g., EGFR kinase PDB: 1M17) to model interactions .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Train models using descriptors like polar surface area (PSA) and H-bond acceptors to predict bioavailability .

Q. Q5. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Dose-Response Analysis : Test activity across concentrations (0.1–100 μM) to identify off-target effects .
  • Target Profiling : Use kinase screening panels or proteome-wide affinity assays to map selectivity .
  • Metabolite Studies : Analyze stability in serum (e.g., 24-hour incubation) to rule out degradation artifacts .

Q. Q6. What safety protocols are essential when handling diazo intermediates during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods for all steps involving diazo compounds (explosive risk) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-resistant lab coats .
  • Waste Disposal : Quench diazo residues with aqueous sodium sulfite before disposal .

Advanced Mechanistic Studies

Q. Q7. How can researchers validate the hypothesized inhibition of tyrosine kinases by this compound?

Methodological Answer:

  • Kinase Assays : Use ADP-Glo™ assays to measure inhibition of recombinant kinases (e.g., EGFR, VEGFR2) .
  • Western Blotting : Monitor phosphorylation levels of downstream targets (e.g., ERK1/2) in treated cells .
  • Crystallography : Co-crystallize the compound with kinase domains to resolve binding modes .

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